![molecular formula C11H13F2NO4S2 B2772279 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-difluorobenzenesulfonamide CAS No. 1234843-28-7](/img/structure/B2772279.png)
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-difluorobenzenesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is part of a series of compounds that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the coupling of a new ether-based scaffold with a novel sulfone-based head group . This was achieved through a high-throughput screening (HTS) campaign . The resulting compound displayed nanomolar potency as a GIRK1/2 activator and showed improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular weight of 333.42. It includes a 1,1-dioxidotetrahydrothiophen-3-yl group and a 2,4-difluorobenzenesulfonamide group.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Innovative synthetic routes have been explored for sulfonamide molecules, including the development of novel synthetic sulfonamide anticancer agents that demonstrate promising in vitro and in vivo anti-cancer activity and pharmacological properties (Wang et al., 2012). Such studies provide a foundation for synthesizing and characterizing similar compounds, including N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-difluorobenzenesulfonamide.
Characterization Methods : Techniques such as single-crystal X-ray and solid-state NMR characterization have been employed to elucidate the structure of sulfonamide compounds, highlighting the importance of rigorous characterization in understanding the properties and potential applications of these compounds (Pawlak et al., 2021).
Pharmacological Applications
- Anticancer Activity : Sulfonamide derivatives have been investigated for their anticancer properties, with studies revealing that certain sulfonamide molecules exhibit significant in vitro and in vivo anticancer activities. This suggests potential therapeutic applications for this compound in cancer treatment, given its structural similarity to these compounds (Kaya et al., 2016).
Molecular Interaction Studies
- Electrochemical Studies : Research on the redox behavior of sulfonamides provides insights into their electron transfer characteristics, which can be crucial for understanding the interactions of this compound with biological targets (Asirvatham et al., 1974).
Mecanismo De Acción
Target of Action
The primary target of the compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-difluorobenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects depending on the specific cell type and the physiological context .
Propiedades
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO4S2/c12-9-1-2-11(10(13)5-9)20(17,18)14-6-8-3-4-19(15,16)7-8/h1-2,5,8,14H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCHQBVPLSLHHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.